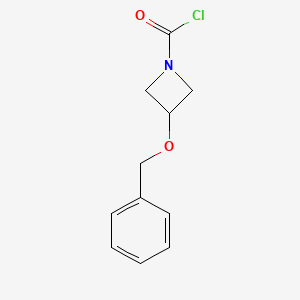

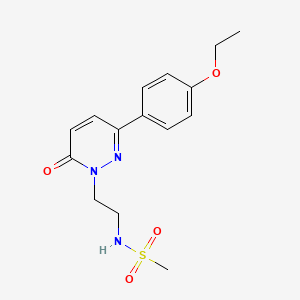

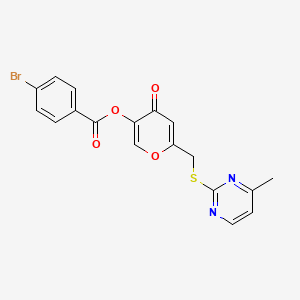

![molecular formula C19H14Cl2N4O2S B2474598 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 923245-01-6](/img/structure/B2474598.png)

3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimalarial Activity

- Research on derivatives of pyrazolopyrimidine, a similar compound, demonstrated significant in vitro activity against the chloroquine-resistant clone W2 of Plasmodium falciparum. This suggests potential use in antimalarial drug development (Silveira et al., 2018).

Antitumor Activity

- Derivatives of benzenesulfonamide have shown promise in the field of antitumor research. Novel compounds synthesized from sulfaphenazole exhibited more effectiveness than the reference drug, doxorubicin, in antitumor evaluations (Alqasoumi et al., 2009).

Synthesis of Diverse Derivatives for Biological Activities

- Reactions of similar benzenesulfonamide derivatives have led to the creation of various compounds. These new derivatives have potential applications in exploring diverse biological activities (Farag et al., 2011).

Anti-Amoebic Activity

- N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized and showed effectiveness against in vitro growth of Entamoeba histolytica, suggesting their use in treating amoebic infections (Bhat et al., 2013).

Antimicrobial Applications

- Arylazopyrazole pyrimidone clubbed with heterocyclic compounds synthesized from benzenesulfonamide derivatives displayed antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).

Luminescence and Antibacterial Properties

- Modified benzenesulfonamide acid derivatives have been used to construct new metal complexes exhibiting significant antibacterial properties and luminescence, which are useful in various biochemical applications (Feng et al., 2021).

Chemotherapy Potential in AIDS

- Pyrimidine, an essential component of nucleic acid and found in similar compounds, has potential application in AIDS chemotherapy, indicating a possible research direction for related compounds (Ajani et al., 2019).

Synthesis of 1,2-Disubstituted Benzimidazoles

- The compound can be used in mechanochemical C–N coupling reactions for the synthesis of benzimidazoles, which have various pharmacological applications (Bera et al., 2022).

Synthesis and Evaluation of Anti-Breast Cancer Compounds

- N-(Guanidinyl)benzenesulfonamides, with structures similar to the compound , have shown promise in anti-breast cancer research (Ghorab et al., 2014).

Photodynamic Therapy for Cancer Treatment

- New derivatives of benzenesulfonamide have shown potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Mechanism of Action

Target of Action

The primary target of 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex .

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway by inhibiting the activity of Pantothenate synthetase . This inhibition disrupts the production of coenzyme A, affecting various metabolic processes in the cell .

Pharmacokinetics

In silico admet prediction has been carried out for similar compounds . Further experimental studies are needed to confirm these predictions and understand the pharmacokinetics of the compound.

Result of Action

The compound’s action results in the inhibition of Mycobacterium tuberculosis growth . The most active derivatives of the compound have shown significant activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range . These compounds showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

properties

IUPAC Name |

3,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N4O2S/c1-12-8-9-25-11-18(23-19(25)22-12)13-2-4-14(5-3-13)24-28(26,27)15-6-7-16(20)17(21)10-15/h2-11,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGOJBIXIHFZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

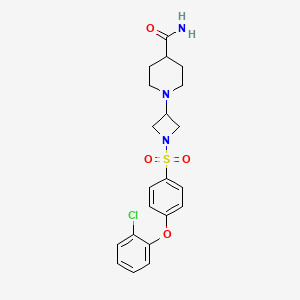

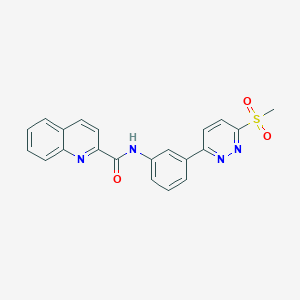

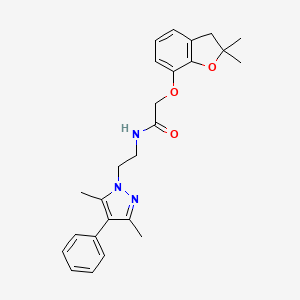

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2474515.png)

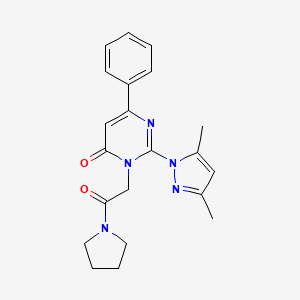

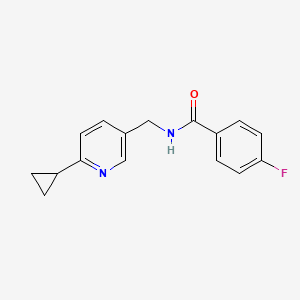

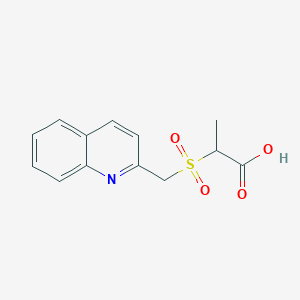

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2474530.png)

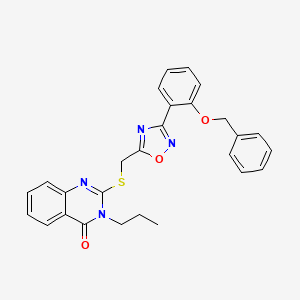

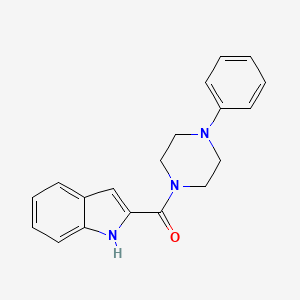

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2474538.png)